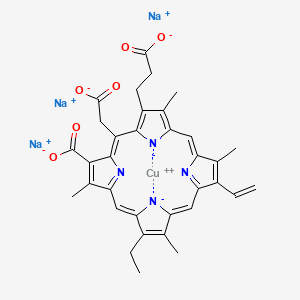
Chlorophyllin, coppered trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorophyllin, coppered trisodium salt, is a semi-synthetic derivative of chlorophyll. It is a water-soluble compound primarily used as a food additive and in alternative medicine. The compound is known for its vibrant green color and is often used as a colorant in various products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorophyllin, coppered trisodium salt, is typically synthesized through the alkaline hydrolysis of chlorophyll. The process involves saponification of chlorophyll in an alkaline medium, where the phytol chain and magnesium ion are removed from the porphyrin structure. This results in the formation of disodium salt .
Industrial Production Methods
The industrial production of this compound, involves several steps:
Extraction: Chlorophyll is extracted from plant sources.
Saponification: The extracted chlorophyll is subjected to alkaline hydrolysis, usually with sodium methanolate.
Copper Substitution: The magnesium ion in the chlorophyll molecule is replaced with a copper ion.
Neutralization and Drying: The resulting product is neutralized and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Chlorophyllin, coppered trisodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its color and stability.
Reduction: Reduction reactions can also occur, affecting the compound’s properties.
Substitution: The copper ion in the compound can be substituted with other metal ions under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like zinc sulfate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of various oxidized derivatives of chlorophyllin .
Aplicaciones Científicas De Investigación
Chlorophyllin, coppered trisodium salt, has a wide range of scientific research applications:
Chemistry: It is used in spectrophotometric determinations and as a sensitizer in photoelectrochemical cells.
Biology: The compound is studied for its antioxidant and antimutagenic properties.
Medicine: It has been investigated for its potential in cancer prevention and wound healing.
Industry: Chlorophyllin is used as a colorant in food and cosmetic products.
Mecanismo De Acción
Chlorophyllin, coppered trisodium salt, exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Antimutagenic Activity: The compound forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting excretion.
Immunostimulatory Effects: It enhances the immune response by increasing the activity of macrophages and other immune cells.
Comparación Con Compuestos Similares
Similar Compounds
Chlorophyll a: The natural form of chlorophyll, which contains a magnesium ion instead of copper.
Chlorophyll b: Another natural form of chlorophyll, differing slightly in structure from chlorophyll a.
Copper Chlorophyllin: A similar compound where the magnesium ion is replaced with copper, but it may have different salt forms.
Uniqueness
Chlorophyllin, coppered trisodium salt, is unique due to its water solubility and stability compared to natural chlorophyll. The substitution of magnesium with copper enhances its stability and makes it suitable for various industrial applications .
Propiedades
Fórmula molecular |
C34H29CuN4Na3O6 |
|---|---|
Peso molecular |
722.1 g/mol |
Nombre IUPAC |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethylporphyrin-22,24-diide-2-carboxylate |
InChI |
InChI=1S/C34H34N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
Clave InChI |
QDAAKTODRKELHM-UHFFFAOYSA-I |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C(=C5C(=C(C(=N5)C=C1[N-]2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


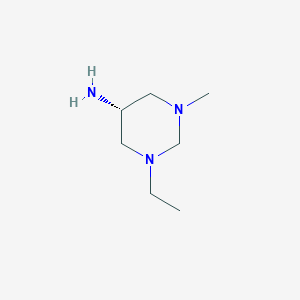
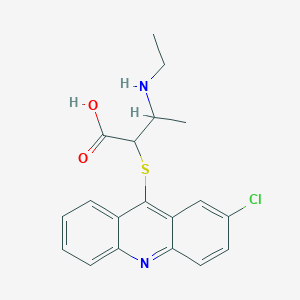
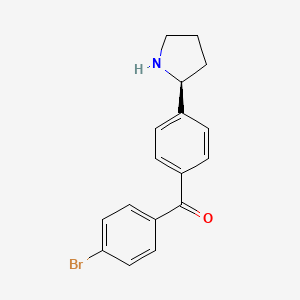


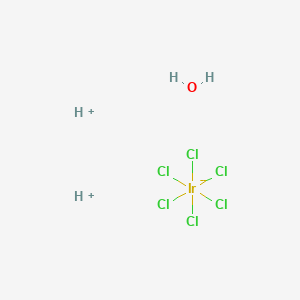
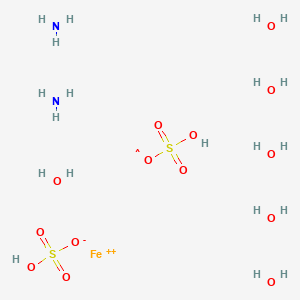
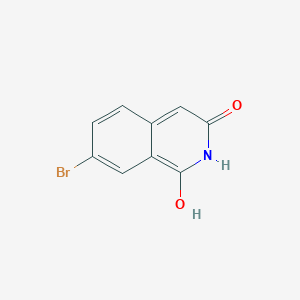
![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)
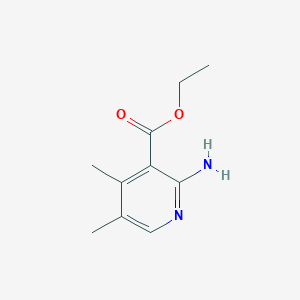
![1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)
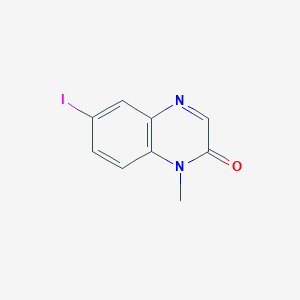
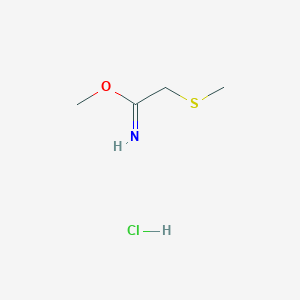
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)
